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molecular formula C11H13NO4 B8472422 2-Hydroxy-4-oxo-4-pyridin-2-ylbutyric acid ethyl ester

2-Hydroxy-4-oxo-4-pyridin-2-ylbutyric acid ethyl ester

Cat. No. B8472422
M. Wt: 223.22 g/mol
InChI Key: GTQSUIHRLKUMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767677B2

Procedure details

A mixture of ethyl glyoxalate (3.060 g, 30.000 mmol) (6.2 mL of a 50% solution in toluene) and 2-acetylpyridine (3.630 g, 30.000 mmol) was heated in an oil bath at 135° C. for 16 hours. The crude residue after removal of toluene was purified by column chromatography. The pure 2-hydroxy-4-oxo-4-pyridin-2-ylbutyric acid ethyl ester was isolated in 44% yield (2.910 g, 13.000 mmol).
Name
ethyl glyoxalate
Quantity
3.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[O:3].[C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)(=[O:10])[CH3:9]>C1(C)C=CC=CC=1>[CH2:6]([O:5][C:1](=[O:4])[CH:2]([OH:3])[CH2:9][C:8](=[O:10])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[CH3:7]

Inputs

Step One
Name
ethyl glyoxalate
Quantity
3.06 g
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.63 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue after removal of toluene
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC(C1=NC=CC=C1)=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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